N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide
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Overview
Description
“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-4-methyl-2-phenylthiazole-5-carboxamide” is a complex organic compound. It contains several functional groups and rings, including a pyrazole ring, a pyrimidine ring, and a thiazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving the formation of the heterocyclic rings .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole, pyrimidine, and thiazole rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, the pyrimidine ring is a six-membered ring with two nitrogen atoms, and the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom .
Scientific Research Applications
Synthesis and Biological Evaluation
Research has been conducted on synthesizing novel derivatives and evaluating their biological activities, primarily focusing on anticancer, anti-inflammatory, and antimicrobial properties. For instance, the synthesis of novel pyrazolopyrimidines derivatives has shown promising anticancer and anti-5-lipoxygenase agent potentials, with detailed structural analysis and activity screening against various cell lines (Rahmouni et al., 2016). Further studies have explored the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, highlighting the versatility of these compounds in generating structurally diverse molecules with potential biological activities (Rahmouni et al., 2014).
Anticancer and Antimicrobial Activities
Compounds based on pyrazolo[3,4-d]pyrimidin-4(5H)-ones have been synthesized and evaluated for their cytotoxic and antimicrobial properties. For example, certain derivatives have been shown to exhibit moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). In another study, the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines and their evaluation for anti-inflammatory and anti-cancer activities demonstrate the therapeutic potential of these compounds (Kaping et al., 2020).
RNA Polymerase Inhibitors and Antiviral Activities
New routes to the synthesis of pyrazolo[1,5-a]pyrimidines have been explored, focusing on their evaluation as antimicrobial agents and RNA polymerase inhibitors. These compounds have shown significant activity, suggesting their potential in treating various microbial infections and exploring their mechanisms of action (Abdallah & Elgemeie, 2022). Additionally, benzamide-based 5-aminopyrazoles and their derivatives have demonstrated remarkable antiavian influenza virus activity, indicating the potential for developing new antiviral drugs (Hebishy et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazoline derivatives, have been known to interact with a variety of targets, including enzymes, receptors, and proteins .
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to affect a variety of pathways, often leading to downstream effects such as anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
One analog of this compound was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .
Result of Action
Similar compounds have been shown to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as ph, temperature, and the presence of other compounds can often influence the action of similar compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-12-9-13(2)26(25-12)20-21-10-16(11-22-20)24-18(27)17-14(3)23-19(28-17)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPBXTWAIHVHJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=C(N=C(S3)C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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